molecular formula C22H18FN3O2S B2799231 4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1209325-06-3

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2799231
CAS RN: 1209325-06-3
M. Wt: 407.46
InChI Key: ONEZLIICSUYGFU-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Thiophenylpyrazole derivatives, similar to the queried compound, have been synthesized and explored for their potential in creating diverse heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been employed in the synthesis of various heterocycles, such as pyrazole, isoxazole, and pyrazolopyrimidine derivatives. These compounds have potential applications in developing new materials and pharmaceuticals due to their structural diversity and biological activity potential (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Evaluation

Compounds structurally related to the query have been synthesized and evaluated for their antimicrobial properties. For example, pyrazole-sulfonamide derivatives have demonstrated significant in vitro antiproliferative activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Crystal Structure Analysis

The crystal structures of pyrazoline derivatives, including compounds with fluoro and thiophene groups, have been determined to understand their molecular configurations better. Such analyses are crucial for designing drugs and materials with specific properties (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Anticancer Activity

Pyrazole derivatives have also been evaluated for their cytotoxic effects against cancer cell lines. For instance, certain analogs have shown promising activity against breast cancer cells, suggesting their potential in cancer therapy (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).

properties

IUPAC Name

1-(4-fluorophenyl)-4-phenylmethoxy-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-17-8-10-18(11-9-17)26-14-20(28-15-16-5-2-1-3-6-16)21(25-26)22(27)24-13-19-7-4-12-29-19/h1-12,14H,13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEZLIICSUYGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCC3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

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